(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile
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Overview
Description
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of nitrile groups through nucleophilic substitution reactions. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium azide or organolithium compounds are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of (3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitriles.
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dimethyl: Contains methyl groups instead of nitriles.
Uniqueness
(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile is unique due to its specific bicyclic structure and the presence of nitrile groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3S,3aR,6S,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile |
InChI |
InChI=1S/C8H8N2O2/c9-1-5-3-11-8-6(2-10)4-12-7(5)8/h5-8H,3-4H2/t5-,6-,7+,8+/m0/s1 |
InChI Key |
KICUUYZUHRWMJX-RULNZFCNSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]2[C@H](O1)[C@H](CO2)C#N)C#N |
Canonical SMILES |
C1C(C2C(O1)C(CO2)C#N)C#N |
Origin of Product |
United States |
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